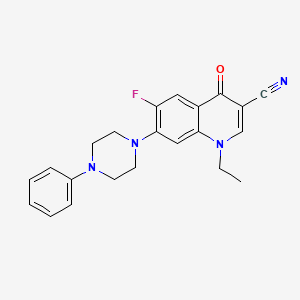

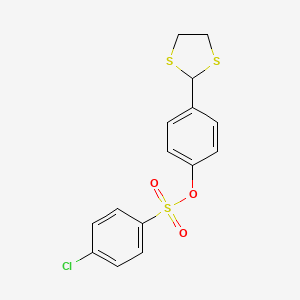

![molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1](/img/structure/B2443401.png)

2,6-Dibromo-4-fluorobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole were synthesized and characterized by IR, (1)H, (13)C and (19)F NMR spectroscopy and HRMS .Molecular Structure Analysis

The structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole consists of a benzothiazole ring with two bromine atoms and one fluorine atom attached to it .Chemical Reactions Analysis

The formation pathways of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF were also proposed. 2,4,6,8-TBDF is generated in the C-C coupling reactions of some radical intermediates from the debromination of 2,4,6-TBP .科学的研究の応用

Radiographic Contrast Agents

Research into the synthesis of fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has indicated potential applications as radiographic opaques. These compounds demonstrated opaque properties equal or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their value for further exploration in medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Fluorescent Sensing

Thiazole-based conjugated polymers, synthesized from reactions involving dibromo-methylbenzo[d]thiazole, have been developed for the direct and visual detection of heavy metals like Hg2+ and Ag+. These polymers exhibit strong green fluorescence and 'turn-off' fluorescent quenching responses toward these cations, potentially serving as colorimetric sensors for environmental monitoring and chemical analysis (Li, Meng, Wang, Zhu, & Cheng, 2015).

Drug Discovery Synthons

1,3-Dibromo-1,1-difluoro-2-propanone has been identified as a useful synthon for chemoselectively preparing 4-bromodifluoromethyl thiazoles. This new synthon facilitates the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing its utility in drug discovery and radiopharmaceutical development (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

Anticancer Activity

Fluorine-substituted benzo[b]pyran derivatives have been synthesized and evaluated for their anti-lung cancer activity. These compounds show promising anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, highlighting the therapeutic potential of fluorine-containing compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Electrochromic Materials

Thiazolothiazole fluorophores have been synthesized, displaying strong blue fluorescence and high quantum yields. These materials exhibit distinctive and reversible electrochromic properties, transitioning from yellow to dark blue at low reduction potentials. Such attributes make them suitable for applications in multifunctional optoelectronic devices, electron transfer sensing, and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).

作用機序

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

特性

IUPAC Name |

2,6-dibromo-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJILEBWTXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)